molecular formula C18H21ClNO3P B12009609 (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester CAS No. 883797-58-8

(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester

Cat. No.: B12009609
CAS No.: 883797-58-8
M. Wt: 365.8 g/mol
InChI Key: GHVFHWNILVGXPT-UHFFFAOYSA-N
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Description

(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a diphenyl-phosphinoyl group, and a carbamic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-3-(diphenyl-phosphinoyl)propylamine with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding phosphine oxide, while reduction could produce a phosphine derivative. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphine-containing compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the diphenyl-phosphinoyl group may interact with the active site of an enzyme, inhibiting its function and leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-3-(diphenyl-phosphinoyl)-but-2-enedioic acid diethyl ester
  • Ethyl 3-phenylpropenoate
  • Ethyl acetoacetate

Uniqueness

Compared to similar compounds, (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

883797-58-8

Molecular Formula

C18H21ClNO3P

Molecular Weight

365.8 g/mol

IUPAC Name

ethyl N-(2-chloro-3-diphenylphosphorylpropyl)carbamate

InChI

InChI=1S/C18H21ClNO3P/c1-2-23-18(21)20-13-15(19)14-24(22,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3,(H,20,21)

InChI Key

GHVFHWNILVGXPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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